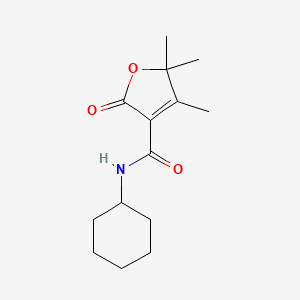
N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide
概要
説明
N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide is an organic compound belonging to the class of oxofuran carboxamides This compound is characterized by a cyclohexyl group attached to the nitrogen atom and a trimethyl-substituted oxofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide can be achieved through a one-pot two-step reaction. The process involves the condensation of tertiary α-hydroxyketones with substituted cyanoacetamides in the presence of a catalytic amount of sodium methoxide. The intermediate 2-imino-2,5-dihydrofuran-3-carboxamides are then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot two-step synthesis described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger quantities.
化学反応の分析
Types of Reactions
N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)-: This compound shares a similar cyclohexyl and oxofuran structure.
Cyclohexane derivatives: Compounds like cyclohexane and its substituted derivatives have structural similarities.
Uniqueness
N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide is unique due to its specific substitution pattern on the oxofuran ring and the presence of a cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-cyclohexyl-4,5,5-trimethyl-2-oxofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9-11(13(17)18-14(9,2)3)12(16)15-10-7-5-4-6-8-10/h10H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSINAKLCFZQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1(C)C)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


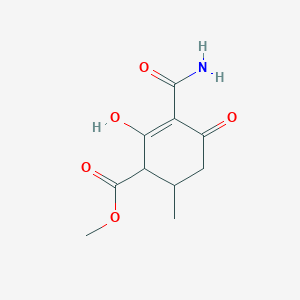
![2-(furan-2-yl)-2-oxo-N-[[(2R)-oxolan-2-yl]methyl]acetamide](/img/structure/B4454097.png)
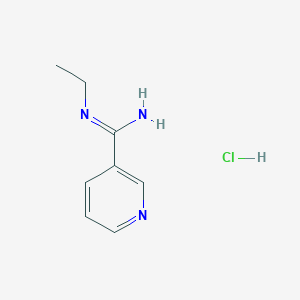

![4-({[5-(5-isoxazolyl)-2-thienyl]sulfonyl}amino)benzamide](/img/structure/B4454106.png)
![1-(2-furoyl)-4-{[5-(5-isoxazolyl)-2-thienyl]sulfonyl}piperazine](/img/structure/B4454115.png)
![4-{[5-(5-isoxazolyl)-2-thienyl]sulfonyl}-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B4454130.png)
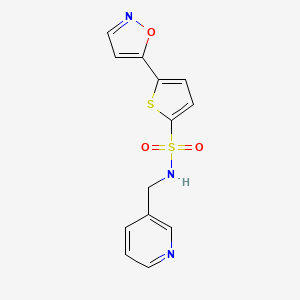
![1-{[5-(1,2-Oxazol-5-yl)thiophen-2-yl]sulfonyl}azepane](/img/structure/B4454139.png)
![4-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B4454147.png)
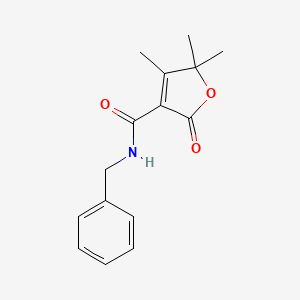
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide](/img/structure/B4454188.png)
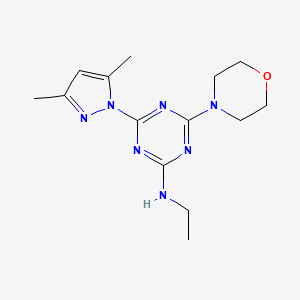
![3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B4454207.png)
